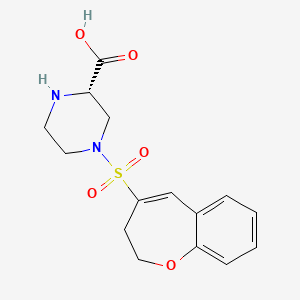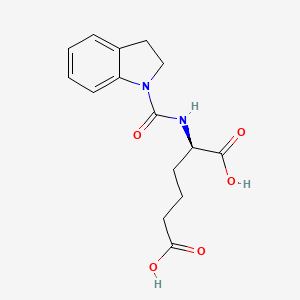
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid, also known as DBP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a highly specific and effective tool for studying the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid acts as a competitive antagonist of mGluR5, binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and a reduction in synaptic transmission. By blocking mGluR5, this compound has been shown to modulate various physiological and pathological processes, including anxiety, depression, addiction, pain, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific process being studied. In general, this compound has been shown to reduce glutamate release and synaptic transmission, leading to a decrease in neuronal excitability. This has been implicated in the anxiolytic, antidepressant, and analgesic effects of this compound. In addition, this compound has been shown to have neuroprotective effects in models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid is its high selectivity and potency for mGluR5. This makes it a valuable tool for studying the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo. In addition, this compound can have off-target effects at high concentrations, which must be carefully controlled in experiments.
Direcciones Futuras
There are many potential future directions for research on (2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid and mGluR5. One area of interest is the development of more selective and potent mGluR5 antagonists, which could be used to further elucidate the role of this receptor in various processes. Another area of interest is the investigation of the role of mGluR5 in neuroinflammation and neuroimmunology, which could have important implications for the treatment of neurodegenerative diseases. Finally, the use of this compound and other mGluR5 antagonists as therapeutic agents for various neurological and psychiatric disorders is an area of active research.
Métodos De Síntesis
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods is solid-phase synthesis, which involves attaching the piperazine and benzoxepin moieties to a solid support and then coupling them together using standard peptide coupling reagents. The final product is then cleaved from the solid support and purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid has been extensively used as a tool for studying the role of mGluR5 in various physiological and pathological processes. It has been shown to be effective in animal models of anxiety, depression, addiction, and pain. This compound has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory. In addition, this compound has been used to study the neuroprotective effects of mGluR5 inhibition in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-4-(2,3-dihydro-1-benzoxepin-4-ylsulfonyl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c18-15(19)13-10-17(7-6-16-13)23(20,21)12-5-8-22-14-4-2-1-3-11(14)9-12/h1-4,9,13,16H,5-8,10H2,(H,18,19)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBGPXCBXBJKY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCNC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C=C1S(=O)(=O)N3CCN[C@@H](C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)urea](/img/structure/B7354240.png)
![1-[(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl]-3-(3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7354247.png)
![[(3R,4R)-4-[[(1S,6R)-2-bicyclo[4.1.0]heptanyl]amino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7354251.png)
![5-[[(1R,2S)-2-hydroxycyclopentyl]methylamino]-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B7354256.png)
![tert-butyl 4-[[(2R)-1-hydroxypropan-2-yl]amino]-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B7354271.png)
![(2R)-2-[[1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethyl]amino]propan-1-ol](/img/structure/B7354276.png)
![tert-butyl 2-[[(2R)-1-hydroxypropan-2-yl]amino]-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B7354284.png)
![butyl 2-[[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]amino]propanoate](/img/structure/B7354298.png)

![3-[(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7354328.png)

![2-[(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methylsulfanyl]-1,3-oxazole](/img/structure/B7354338.png)
![(1R,2R)-2-methylsulfonyl-1-[(4-nitronaphthalen-1-yl)oxymethyl]cyclopropane-1-carbonitrile](/img/structure/B7354339.png)
![(2S,7R)-N-[(4-bromo-1,2-thiazol-5-yl)methyl]-2,7-dimethyl-1,4-oxazepane-4-carboxamide](/img/structure/B7354348.png)